molecular formula C11H16FN3O2 B6644627 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol

カタログ番号: B6644627
分子量: 241.26 g/mol
InChIキー: HVIRJHNVBZOCIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in the field of cancer research. FMAU is structurally similar to the antiviral drug, acyclovir, and has been shown to exhibit potent antitumor activity in preclinical studies.

作用機序

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound is phosphorylated by thymidine kinase 1 (TK1) to form this compound-MP, which is subsequently incorporated into DNA during replication. This compound-MP inhibits DNA synthesis by acting as a chain terminator, and induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to exhibit good pharmacokinetic properties, including high stability in plasma and good tissue distribution. This compound has been shown to exhibit low immunogenicity, making it a promising candidate for clinical development.

実験室実験の利点と制限

One of the main advantages of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. This compound also exhibits good pharmacokinetic properties and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for clinical use.

将来の方向性

There are several potential future directions for the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol as a therapeutic agent. One potential direction is the development of this compound-based prodrugs, which can improve the solubility and bioavailability of this compound. Another potential direction is the development of this compound-based imaging agents, which can be used for the early detection and monitoring of cancer. Finally, the combination of this compound with other chemotherapeutic agents may lead to improved therapeutic outcomes in cancer patients.

合成法

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by reduction with sodium borohydride. Alternatively, this compound can be synthesized through the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by treatment with methylamine and reduction with sodium borohydride.

科学的研究の応用

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been extensively studied for its potential applications in the field of cancer research. In preclinical studies, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine.

特性

IUPAC Name

4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRJHNVBZOCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。